molecular formula C13H10O3 B5422614 (3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione

(3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione

Cat. No.: B5422614
M. Wt: 214.22 g/mol
InChI Key: AWJGHANOYPSHTD-YFHOEESVSA-N
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Description

(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione is an organic compound with a unique structure characterized by a cyclopentane ring substituted with a benzylidene group and three keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione typically involves the condensation of benzaldehyde with 5-methylcyclopentane-1,2,4-trione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the benzylidene group can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

    (3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione: shares structural similarities with other benzylidene-substituted cyclopentane derivatives.

    Cyclopentane-1,2,4-trione: A simpler analog without the benzylidene group.

    Benzylideneacetone: A related compound with a benzylidene group attached to an acetone moiety.

Uniqueness: The presence of both the benzylidene group and the three keto groups in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-8-11(14)10(13(16)12(8)15)7-9-5-3-2-4-6-9/h2-8H,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJGHANOYPSHTD-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=CC2=CC=CC=C2)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)/C(=C/C2=CC=CC=C2)/C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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